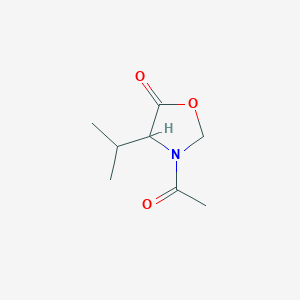

3-Acetyl-4-isopropyloxazolidin-5-one

Description

Historical Context and Evolution of Oxazolidin-5-one Research

The broader family of oxazolidinones, which includes the 2-oxazolidinone (B127357) and 5-oxazolidinone (B12669149) isomers, has a history rooted in the development of synthetic methodologies and medicinal chemistry. While 2-oxazolidinones gained prominence as potent antibiotics, with linezolid (B1675486) being a key example, the research on 5-oxazolidinones has followed a distinct path. wikipedia.orgsigmaaldrich.com Initially, much of the focus was on their role as intermediates in peptide synthesis and the preparation of α-amino acids. Over time, their utility has expanded, particularly in the realm of asymmetric synthesis where they serve as precursors to chiral molecules. researchgate.net

Structural Characteristics and Nomenclature of Oxazolidin-5-one Derivatives

The core structure of an oxazolidin-5-one is a five-membered ring. The nomenclature specifies the location of substituents on the ring. For 3-acetyl-4-isopropyloxazolidin-5-one , the name indicates:

An oxazolidine (B1195125) ring as the core structure.

A carbonyl group (=O) at position 5 .

An acetyl group (CH₃CO-) attached to the nitrogen atom at position 3 .

An isopropyl group (-CH(CH₃)₂) at position 4 .

The stereochemistry at position 4, which is typically derived from a chiral amino acid, is crucial for its applications in asymmetric synthesis.

| Feature | Description |

| Core Ring | Oxazolidine |

| Carbonyl Position | 5 |

| Substituent at N-3 | Acetyl group |

| Substituent at C-4 | Isopropyl group |

Significance of this compound within the Class of Oxazolidin-5-ones

The significance of this compound lies in its role as a reactive intermediate in asymmetric synthesis. This compound can be derived from the amino acid L-valine. nih.gov The presence of the chiral center at the 4-position, inherited from the parent amino acid, allows for the stereocontrolled synthesis of more complex molecules. For instance, it has been used in the synthesis of N-acyl-α-amino ketones and 1,3-oxazole derivatives. nih.gov Its N-acetyl group can influence the reactivity and stereoselectivity of reactions involving the oxazolidinone ring.

Overview of Research Trajectories for Oxazolidin-5-one Compounds

Research into oxazolidin-5-one compounds is primarily directed towards their application in synthetic organic chemistry. Key research areas include:

Asymmetric Synthesis: The use of chiral oxazolidin-5-ones as precursors for the synthesis of enantiomerically pure compounds remains a major focus. researchgate.net This includes their application in the synthesis of non-proteinogenic amino acids and other complex chiral molecules.

Intermediate in Heterocyclic Synthesis: Oxazolidin-5-ones serve as versatile intermediates for the synthesis of other heterocyclic systems, such as 1,3-oxazoles. nih.gov

Peptide Chemistry: Historically and currently, these compounds are relevant in the synthesis of peptides, particularly in the preparation of N-methylated amino acids which are components of many natural products. researchgate.netacs.org

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one |

InChI |

InChI=1S/C8H13NO3/c1-5(2)7-8(11)12-4-9(7)6(3)10/h5,7H,4H2,1-3H3 |

InChI Key |

QOSOTPZRTCWDOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C(=O)OCN1C(=O)C |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 3 Acetyl 4 Isopropyloxazolidin 5 One

Reactions Involving the Endocyclic Carbonyl Group at C-5

The endocyclic carbonyl group at the C-5 position of the oxazolidin-5-one ring is a key site for nucleophilic attack, which can lead to the cleavage of the auxiliary. The reactivity of this carbonyl is modulated by the electronic nature of the N-acyl group and the reaction conditions.

Nucleophilic attack at the C-5 carbonyl is a critical step in the removal of the chiral auxiliary after it has served its purpose in a stereoselective transformation. The regioselectivity of nucleophilic attack, comparing the endocyclic C-5 carbonyl and the exocyclic N-acetyl carbonyl, is highly dependent on the nature of the nucleophile.

Computational studies have elucidated the mechanistic pathways for the cleavage of N-acyloxazolidinones. For instance, with lithium hydroxide (B78521) (LiOH), nucleophilic addition of the hydroxide ion preferentially occurs at the endocyclic C-5 carbonyl group. publish.csiro.au The resulting tetrahedral intermediate can then readily undergo C-N bond cleavage, leading to the ring-opened product. publish.csiro.au This pathway is kinetically favored and results in the cleavage of the oxazolidinone ring itself. publish.csiro.au

In contrast, other nucleophiles exhibit different regioselectivity. For example, lithium hydroperoxide (LiOOH) favors attack at the exocyclic N-acetyl carbonyl, which is the basis for the standard method of cleaving the auxiliary to release the chiral carboxylic acid without racemization. publish.csiro.auwilliams.edu The preference for exocyclic attack by LiOOH is attributed to the different decomposition barriers of the tetrahedral intermediates formed. publish.csiro.au

The general mechanism for nucleophilic addition to a carbonyl group, such as the one at C-5, involves the approach of the nucleophile to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.orgyoutube.com The stability of this intermediate and the subsequent reaction pathways are influenced by the substituents on the carbonyl group and the nature of the nucleophile. libretexts.org

Alkylation Reactions and Their Regioselectivity

One of the most powerful applications of 3-Acetyl-4-isopropyloxazolidin-5-one is in the diastereoselective alkylation of the N-acetyl group. This process relies on the formation of a specific enolate and the steric influence of the C-4 isopropyl group to direct the approach of an electrophile.

The process begins with the deprotonation of the α-carbon of the N-acetyl group using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS). williams.eduuwindsor.ca This deprotonation selectively generates the (Z)-enolate. uwindsor.cablogspot.com The formation of the Z-enolate is driven by chelation of the metal cation (e.g., Li⁺ or Na⁺) between the enolate oxygen and the C-5 carbonyl oxygen, which creates a rigid, bicyclic-like structure. uwindsor.ca

This chelated (Z)-enolate presents two diastereotopic faces to an incoming electrophile. The bulky isopropyl group at the C-4 position effectively blocks one face of the enolate. uwindsor.ca Consequently, the electrophile preferentially attacks from the less sterically hindered face, which is trans to the isopropyl group. williams.edu This high degree of facial selectivity leads to the formation of a new stereocenter with a predictable configuration. williams.eduuwindsor.ca

The diastereoselectivity of the alkylation is generally high, though it can be influenced by the nature of the electrophile. Activated electrophiles like benzyl (B1604629) and allyl halides typically yield excellent diastereomeric ratios. uwindsor.ca

| Electrophile (E+) | Major Diastereomer (%) | Minor Diastereomer (%) | Reference |

|---|---|---|---|

| CH₃-I | 91 | 9 | uwindsor.ca |

| PhCH₂Br | 99 | 1 | uwindsor.ca |

The alkylation reaction is a classic SN2 reaction where the nucleophilic enolate attacks the electrophilic alkyl halide. openstax.org As such, it is most effective with primary and benzylic/allylic halides. Secondary halides are less reactive, and tertiary halides are generally unsuitable due to competing elimination reactions. openstax.org

Chemical Transformations of the N-Acetyl Substituent

Following stereoselective transformations such as alkylation, the N-acetyl group (or its elaborated derivative) must be cleaved from the oxazolidinone auxiliary to yield the desired chiral product. Several methods are available for this transformation, primarily involving hydrolysis or reduction.

Hydrolysis: The most common method for cleaving the N-acyl group to afford a chiral carboxylic acid is hydrolysis with lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide and hydrogen peroxide. williams.edu This method is highly effective because the hydroperoxide anion selectively attacks the exocyclic imide carbonyl over the endocyclic carbamate (B1207046) carbonyl. publish.csiro.auwilliams.edu The resulting peroxyacid intermediate is then reduced in situ, often with sodium sulfite, to yield the final carboxylic acid. williams.edu This process is known to proceed without epimerization of the newly formed stereocenter. uwindsor.ca

| Reagent(s) | Product Type | Reference |

|---|---|---|

| LiOH, H₂O₂ | Carboxylic Acid | williams.edu |

| LiBH₄ or LiAlH₄ | Primary Alcohol | uwindsor.ca |

| Amines (e.g., Benzylamine) | Amide | |

| Alkoxides (e.g., Mg(OMe)₂) | Ester |

Reduction: Alternatively, the N-acyl group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) are effective for this transformation. uwindsor.ca These reagents reduce the amide-like N-acyl group to the corresponding alcohol, providing direct access to chiral primary alcohols.

Transamidation and Transesterification: The N-acyl group can also be converted into other carboxylic acid derivatives. Aminolysis, using an amine as a nucleophile, can produce amides. Similarly, alcoholysis, often catalyzed by a Lewis acid or a strong base, can yield esters. For example, unactivated esters can react under basic conditions, presumably through transesterification followed by an intramolecular O→N acyl transfer. harvard.edu Group IV metal complexes have also been shown to catalyze the aminolysis of N-acyl-2-oxazolidinones. acs.org

Reactivity Profile of the Isopropyl Group at C-4

The isopropyl group at the C-4 position of this compound is a cornerstone of its function as a chiral auxiliary. However, its own reactivity is quite limited, and its primary role is steric in nature.

The C-4 isopropyl group is a bulky, non-polar, and chemically robust substituent. It does not typically participate directly in reactions. Instead, its significant steric bulk is strategically positioned to control the conformation of the N-acyl enolate and to shield one of the enolate's diastereotopic faces. uwindsor.cayoutube.com This steric hindrance is the key to the high diastereoselectivity observed in alkylation and aldol (B89426) reactions. uwindsor.cablogspot.com

The isopropyl group, being a simple alkyl group, is stable under the wide range of conditions used for enolate formation (strong bases like LDA at low temperatures), alkylation (alkyl halides), and cleavage (hydrolytic or reductive conditions). williams.eduuwindsor.ca It is not susceptible to the nucleophilic or basic reagents commonly employed in reactions involving the N-acyl oxazolidinone. Furthermore, it is stable under the mild acidic or basic conditions sometimes used for ring-opening or modification of other parts of the molecule. acs.orgresearchgate.net Its stability ensures that the chiral integrity of the auxiliary is maintained throughout the synthetic sequence until it is intentionally cleaved and recovered.

Ring-Opening and Rearrangement Reactions of the Oxazolidin-5-one Moiety

The oxazolidin-5-one ring, while relatively stable, can undergo ring-opening reactions under specific conditions, which is essential for the removal of the auxiliary. These reactions can be catalyzed by acid or base.

Acid-Catalyzed Ring Opening: Under acidic conditions, the oxazolidinone ring can be hydrolyzed. wikipedia.org For example, acid-catalyzed hydrolysis of oxazolidines, which are related structures, is a well-known process. wikipedia.orgnih.gov In the context of N-acyl oxazolidinones, strong acidic conditions can lead to the cleavage of the ring to regenerate the parent β-amino alcohol from which the auxiliary was derived. uwindsor.ca The mechanism likely involves protonation of one of the ring heteroatoms, followed by nucleophilic attack of water. nih.gov In some cases, acid-catalyzed ring-opening of related oxazolidine (B1195125) systems can be stereocontrolled. acs.org

Base-Catalyzed Ring Opening: As discussed in section 3.1, base-catalyzed hydrolysis is a key method for cleaving the auxiliary. The regioselectivity of the initial nucleophilic attack determines whether the N-acyl group is cleaved or the entire ring is opened. publish.csiro.au Strong bases like lithium hydroxide tend to attack the endocyclic C-5 carbonyl, leading to ring cleavage. publish.csiro.au

Rearrangement Reactions: Rearrangement reactions of the oxazolidin-5-one ring itself are less common but can occur under specific conditions. For instance, N-acyl-2-oxazolidinones that are unsubstituted at the 5-position can undergo a decarboxylative isomerization to form 2-oxazolines. nih.gov This transformation can be mediated by reagents like lithium iodide and an amine base under mild conditions. nih.gov In some complex systems, ring-opening can be followed by a ring-closing reaction to form a different heterocyclic structure. mdpi.com Lewis acids can also mediate rearrangements and cyclizations involving the oxazolidinone framework or its derivatives. nih.govresearchgate.net

Applications of 3 Acetyl 4 Isopropyloxazolidin 5 One in Organic Synthesis

Role as a Synthetic Intermediate

As a synthetic intermediate, 3-Acetyl-4-isopropyloxazolidin-5-one serves as a temporary handle that is covalently attached to a substrate to guide subsequent chemical reactions. After fulfilling its role, the auxiliary can be cleanly removed, leaving behind a product with the desired stereochemistry. wikipedia.org

Precursor in the Synthesis of Substituted Amino Acids

One of the significant applications of N-acyl oxazolidinones like this compound is in the asymmetric synthesis of non-proteinogenic, or "unnatural," amino acids. sigmaaldrich.com These compounds are crucial components of many pharmaceuticals and bioactive molecules. The synthesis typically involves the diastereoselective alkylation of the enolate derived from the N-acyl oxazolidinone.

The process begins with the deprotonation of the α-carbon of the acetyl group to form a chiral enolate. The bulky isopropyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate. This steric hindrance forces an incoming electrophile, such as an alkyl halide, to approach from the less hindered face, resulting in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. wikipedia.orgresearchgate.net Subsequent hydrolysis of the amide bond removes the chiral auxiliary, yielding an enantiomerically enriched carboxylic acid, which is a direct precursor to a substituted α-amino acid. sigmaaldrich.com

Building Block in Complex Molecule Construction

Beyond amino acid synthesis, this compound and related structures are fundamental chiral building blocks for constructing larger, more complex molecular architectures. researchgate.net In organic synthesis, building blocks are relatively simple molecules that are incorporated into the structure of a larger target molecule. researchgate.net By using a chiral building block derived from an Evans auxiliary, chemists can introduce a specific, predetermined stereocenter into a molecule early in a synthetic sequence. This strategy is a cornerstone of many total syntheses of natural products. researchgate.net

Potential for Asymmetric Induction in Stereoselective Reactions

The primary function of this compound is to induce asymmetry in chemical reactions. Asymmetric induction is the preferential formation of one enantiomer or diastereomer over another, guided by a chiral feature in the substrate or reagent. wikipedia.org

Chiral Auxiliary Functionality in Diastereoselective Processes

This compound is a classic example of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org The general principle involves three main steps: covalent attachment of the auxiliary to an achiral substrate, a diastereoselective reaction that creates a new stereocenter, and finally, the removal of the auxiliary. wikipedia.org

The effectiveness of N-acyl oxazolidinones lies in their ability to facilitate highly diastereoselective reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. wikipedia.org In the case of the aldol reaction, formation of a boron enolate from the N-acyl oxazolidinone, followed by reaction with an aldehyde, proceeds through a predictable chair-like six-membered transition state. wikipedia.org The substituent at the C4 position of the oxazolidinone dictates the facial selectivity of the reaction, leading to the formation of syn-aldol products with excellent stereocontrol. scielo.org.mx This robust control over stereochemistry has made these auxiliaries indispensable in synthetic chemistry. researchgate.net

Below is a table summarizing key diastereoselective processes where N-acyl oxazolidinones are commonly employed.

| Reaction Type | Reagents | Typical Outcome | Diastereomeric Excess (d.e.) |

| Aldol Addition | 1. Bu₂BOTf, Et₃N 2. Aldehyde (R-CHO) | syn-aldol adduct | >95% |

| Alkylation | 1. NaHMDS or LDA 2. Alkyl Halide (R-X) | α-Alkylated product | >95% |

| Diels-Alder | Lewis Acid, Diene | endo-adduct | >90% |

| α-Fluorination | NFSI, TiCl₄, Et₃N | α-Fluoro product | 98:2 dr |

Data compiled from multiple sources. wikipedia.orgacs.orgtcichemicals.com

Integration into Multistep Total Syntheses

The reliability and high stereoselectivity offered by N-acyl oxazolidinones have led to their widespread use in the total synthesis of complex natural products. researchgate.netresearchgate.net These syntheses often require the precise installation of multiple stereocenters, a task for which Evans' auxiliaries are exceptionally well-suited.

A landmark example is the total synthesis of the macrolide antibiotic cytovaricin by D.A. Evans and coworkers. wikipedia.orgblogspot.comacs.org In this synthesis, oxazolidinone chiral auxiliaries were instrumental in controlling the stereochemistry of nine different stereocenters through one asymmetric alkylation and four separate asymmetric aldol reactions. wikipedia.orgblogspot.com This work showcased the power of auxiliary-based methods to construct highly complex and stereochemically rich portions of natural products. blogspot.com

Other notable examples where Evans-type auxiliaries have been pivotal include the syntheses of the antibiotic (−)-cytoxazone, the anticancer agent peloruside A, and the bioactive secolignan Peperomin C. nih.govsantiago-lab.commdpi.com In each case, the auxiliary was used to set key stereocenters that were then carried through the remainder of the synthesis. nih.govsantiago-lab.commdpi.com

The table below lists several natural products synthesized using N-acyl oxazolidinone auxiliaries.

| Natural Product | Class | Key Reaction(s) Involving Auxiliary |

| Cytovaricin | Macrolide Antibiotic | Asymmetric Aldol Reactions, Alkylation |

| (-)-Cytoxazone | Oxazolidinone Antibiotic | Asymmetric Aldol Addition |

| Peloruside A | Anticancer Macrolide | Evans syn-aldol Reaction |

| Peperomin C | Bioactive Secolignan | Evans Aldol Reaction |

| Hapalosin | Bioactive Alkaloid | Evans Asymmetric syn-aldol Reaction |

| FR-182877 | Antitumor Agent | Chiral Aldol Reactions |

Data compiled from multiple sources. wikipedia.orgresearchgate.netnih.govsantiago-lab.commdpi.com

Theoretical and Computational Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For 3-acetyl-4-isopropyloxazolidin-5-one, these studies would reveal the preferred spatial arrangements of its atoms and the energy differences between various conformations.

The presence of a chiral center at the 4-position of the oxazolidinone ring, substituted with an isopropyl group, introduces significant conformational constraints. The rotation around the single bonds, particularly the bond connecting the isopropyl group to the ring and the bond of the acetyl group, would be a key focus. Molecular mechanics force fields, such as MMFF94 or AMBER, are often employed for an initial exploration of the potential energy surface. This process involves systematically changing dihedral angles and calculating the corresponding energy to identify low-energy conformers.

A critical aspect of the conformational analysis of this molecule would be the orientation of the isopropyl and acetyl groups relative to the oxazolidinone ring. The steric bulk of the isopropyl group likely influences the puckering of the five-membered ring and the orientation of the adjacent acetyl group. The relative energies of different conformers can be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Table 1: Representative Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| O-C4-C(isopropyl)-C(isopropyl) | Rotation of the isopropyl group | Determines the steric interaction with the ring and acetyl group. |

| N3-C(acetyl)-C(methyl)-H | Rotation of the acetyl group's methyl group | Influences the electronic and steric environment around the nitrogen atom. |

| C5-N3-C(acetyl)=O | Orientation of the acetyl group | Affects the conjugation with the lone pair of the nitrogen atom and steric hindrance. |

| C4-C5-N3-C(acetyl) | Ring puckering and substituent orientation | Defines the overall shape and stability of the molecule. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. For this compound, DFT calculations with basis sets like 6-31G(d,p) or larger would be employed to optimize the molecular geometry and compute various electronic properties.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap generally implies lower reactivity. For this compound, the HOMO is likely to be localized on the oxazolidinone ring, particularly involving the nitrogen and oxygen atoms, while the LUMO may be centered on the carbonyl groups.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl groups would be expected to be regions of negative potential (red), making them susceptible to electrophilic attack, while the areas around the hydrogen atoms would show positive potential (blue).

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates the propensity to donate electrons in a reaction. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates the propensity to accept electrons in a reaction. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity. |

| Mulliken Atomic Charges | Distribution of electron density among atoms | Helps in understanding the polarity of bonds and reactive sites. |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences intermolecular interactions and solubility. |

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, which is a chiral auxiliary, a key application of these simulations would be to understand the stereoselectivity of reactions where it is involved.

For instance, in an aldol (B89426) reaction involving the enolate of this compound, computational methods can be used to model the approach of the electrophile to the enolate. By calculating the energies of the different transition states leading to various stereoisomeric products, one can predict the major product of the reaction. These calculations would involve locating the transition state structures on the potential energy surface and confirming them by the presence of a single imaginary frequency in the vibrational analysis.

The activation energy for a given reaction pathway can be determined from the energy difference between the reactants and the transition state. By comparing the activation energies of competing pathways, the kinetic favorability of one pathway over another can be established. These simulations provide a molecular-level understanding of why a particular stereochemical outcome is observed.

Prediction and Interpretation of Spectroscopic Data

Computational methods can accurately predict various spectroscopic data, which is invaluable for the characterization of new compounds and the interpretation of experimental spectra.

For this compound, the vibrational frequencies corresponding to its infrared (IR) spectrum can be calculated using DFT. The computed frequencies are often scaled to account for anharmonicity and the limitations of the theoretical level. This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the characteristic stretches of the C=O groups of the acetyl and oxazolidinone moieties.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (TMS). These predictions can aid in the assignment of complex spectra and can be particularly useful in distinguishing between different stereoisomers.

Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the ultraviolet-visible (UV-Vis) spectrum. This would provide information about the wavelengths of maximum absorption and the nature of the electronic excitations in the molecule.

Table 3: Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Information Gained for this compound |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Assignment of functional group vibrations (e.g., C=O, C-N, C-O stretches). |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | Prediction of the chemical environment of each carbon atom. |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | Prediction of the chemical environment of each proton, aiding in structural elucidation. |

| UV-Vis Spectroscopy | Excitation Energies (nm) | Information on electronic transitions and chromophores within the molecule. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.